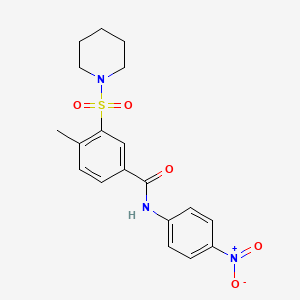
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol, also known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is a derivative of carbazole, which is a heterocyclic aromatic organic compound. The synthesis of CMPI has been extensively studied, and it has been found to possess several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is not fully understood, but it is believed to interact with specific receptors in the body, leading to various physiological effects. 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been found to possess several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. It has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has also been found to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is its ease of synthesis, which makes it readily available for laboratory experiments. Its ability to inhibit the growth of cancer cells and improve cognitive function makes it a promising candidate for further research. However, one of the limitations of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is its low solubility in water, which can limit its application in certain experiments.
Orientations Futures
Several future directions can be explored in the research of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol. One direction is to further investigate its potential application in cancer therapy, particularly in combination with other drugs. Another direction is to explore its potential application in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new synthesis methods to increase the yield of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol and improve its solubility in water can also be explored.
Conclusion:
In conclusion, 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is a promising compound with potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. Its ease of synthesis, antioxidant, anti-inflammatory, and anti-tumor activities make it a promising candidate for further research. However, its low solubility in water may limit its application in certain experiments. Further research is needed to fully understand the mechanism of action of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol and explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol can be achieved through several methods, including the reaction of carbazole with 3-methoxy-2-propanol in the presence of a catalyst. Another method involves the reaction of carbazole with 3-methoxypropanol in the presence of an acid catalyst. The yield of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol can be increased by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been extensively studied for its potential application in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In optoelectronics, 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as a fluorescent material in organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-methoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-11-12(18)10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJTYDMHVPSJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-methoxypropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5139374.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B5139385.png)
![N-[2-(1-adamantyl)ethyl]-1-(3-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5139399.png)



![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5139468.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5139481.png)
